molecular formula C15H25NO B1429689 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine CAS No. 1365623-49-9

3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine

Cat. No. B1429689
CAS RN: 1365623-49-9
M. Wt: 235.36 g/mol
InChI Key: UCEGIXWLHYMYGM-UHFFFAOYSA-N
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Description

“3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine” is a chemical compound with the CAS Number: 1365623-49-9 . It has a molecular weight of 235.37 . The IUPAC name for this compound is 1-(2-isobutoxyphenyl)-3-methyl-1-butanamine .


Molecular Structure Analysis

The InChI code for “3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine” is 1S/C15H25NO/c1-11(2)9-14(16)13-7-5-6-8-15(13)17-10-12(3)4/h5-8,11-12,14H,9-10,16H2,1-4H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine” is a liquid at room temperature .

Scientific Research Applications

Synthesis of Repaglinide

“3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine” is an important intermediate for the synthesis of Repaglinide , a well-known oral medication for diabetes . The compound can be obtained from o-flurobenzaldehyde undergoing Grignard reaction, oxidation, piperidine substitution, oximation, and reduction .

Drug Discovery

The compound’s structure, which includes a triazole ring, suggests potential applications in drug discovery . Triazoles are a privileged structure motif and have found broad applications in drug discovery .

Organic Synthesis

Triazoles, including derivatives of “3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine”, have been used in organic synthesis . They are part of essential building blocks like amino acids, nucleotides, etc .

Polymer Chemistry

Triazoles have found applications in polymer chemistry . Their high chemical stability and strong dipole moment make them suitable for creating various types of polymers .

Supramolecular Chemistry

The compound could potentially be used in supramolecular chemistry . Triazoles have been used in the creation of complex structures due to their ability to form hydrogen bonds .

Bioconjugation

Triazoles have been used in bioconjugation , a chemical strategy that joins two biomolecules together. “3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine” could potentially be used in similar applications .

Chemical Biology

Triazoles have found applications in chemical biology . They can be used to modify biological molecules or systems, potentially offering new ways to probe biological function .

Fluorescent Imaging

Triazoles have been used in fluorescent imaging . The compound could potentially be used to create fluorescent probes for imaging applications .

Safety and Hazards

The compound is classified under GHS05 and GHS07 hazard pictograms . The hazard statements associated with it are H302, H315, H318, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Pharmacokinetics

Like many amines, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine’s action are currently unknown. More research is needed to understand the specific effects of this compound .

properties

IUPAC Name

3-methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-11(2)9-14(16)13-7-5-6-8-15(13)17-10-12(3)4/h5-8,11-12,14H,9-10,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEGIXWLHYMYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CC=C1OCC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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